molecular formula C6H10ClN B15297291 (1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride

(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride

Cat. No.: B15297291
M. Wt: 131.60 g/mol
InChI Key: UCGYYZWETGRREN-KNCHESJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-3-azabicyclo[320]hept-6-ene hydrochloride is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which (1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride exerts its effects involves interactions with molecular targets and pathways. The nitrogen atom in its structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C6H10ClN

Molecular Weight

131.60 g/mol

IUPAC Name

(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene;hydrochloride

InChI

InChI=1S/C6H9N.ClH/c1-2-6-4-7-3-5(1)6;/h1-2,5-7H,3-4H2;1H/t5-,6+;

InChI Key

UCGYYZWETGRREN-KNCHESJLSA-N

Isomeric SMILES

C1[C@@H]2C=C[C@@H]2CN1.Cl

Canonical SMILES

C1C2C=CC2CN1.Cl

Origin of Product

United States

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